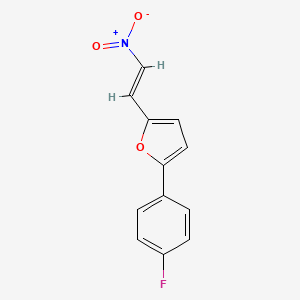
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide, commonly known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the phenylpiperazine class of compounds, and its molecular formula is C16H14Cl2N2O2. DCF has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
科学研究应用
DCF has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects. DCF has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, DCF has been used as a tool in neuroscience research to investigate the role of certain neurotransmitter systems in behavior and cognition.
作用机制
The exact mechanism of action of DCF is not fully understood, but it is thought to act primarily as a serotonin receptor agonist. Specifically, DCF has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in a range of physiological and behavioral processes. DCF may also interact with other neurotransmitter systems, such as the dopamine and norepinephrine systems, although the extent of these interactions is not well-established.
Biochemical and Physiological Effects
DCF has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. In animal studies, DCF has been shown to reduce pain and inflammation, as well as anxiety-like behavior. DCF has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
DCF has several advantages as a tool for scientific research. It is relatively easy to synthesize, and its effects are well-established in the literature. In addition, DCF has a relatively low toxicity profile, making it a safe compound to use in laboratory experiments. However, there are also some limitations to using DCF in research. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain studies. In addition, the effects of DCF may vary depending on the species and strain of animal used in experiments, which may complicate the interpretation of results.
未来方向
There are several directions for future research on DCF. One area of interest is the potential use of DCF as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to investigate the mechanisms underlying these effects and to determine the optimal dosage and administration route for DCF. In addition, more research is needed to fully understand the mechanism of action of DCF, including its interactions with other neurotransmitter systems. Finally, there is potential for the development of new derivatives of DCF with improved efficacy and safety profiles, which could be investigated in future studies.
合成方法
DCF can be synthesized through a multistep process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DCF. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the properties of DCF.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-3-9(4-14(8-13)21-2)15(19)18-12-6-10(16)5-11(17)7-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCXUPVSCXGGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)



![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)